![molecular formula C12H27N2O3P B14365086 Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate CAS No. 93370-40-2](/img/structure/B14365086.png)
Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate is a complex organic compound with a unique structure that includes both phosphonate and amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate typically involves the reaction of diethylamine with a suitable phosphonate precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to control the reaction parameters. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is purified using techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonate oxides, while reduction can produce phosphines.
科学研究应用
Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate specific pathways. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
- Dimethyl [1,2-bis(dimethylamino)ethenyl]phosphonate
- Diethyl [1,2-bis(diethylamino)ethenyl]phosphonate
- Dimethyl [1,2-bis(dipropylamino)ethenyl]phosphonate
Uniqueness
Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate is unique due to its specific combination of phosphonate and diethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
93370-40-2 |
|---|---|
分子式 |
C12H27N2O3P |
分子量 |
278.33 g/mol |
IUPAC 名称 |
1-dimethoxyphosphoryl-N,N,N',N'-tetraethylethene-1,2-diamine |
InChI |
InChI=1S/C12H27N2O3P/c1-7-13(8-2)11-12(14(9-3)10-4)18(15,16-5)17-6/h11H,7-10H2,1-6H3 |
InChI 键 |
WNDJBOATNKHGER-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C=C(N(CC)CC)P(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


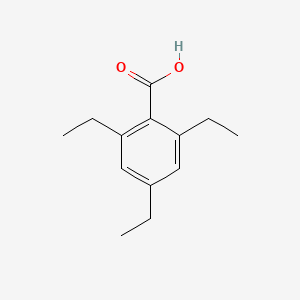
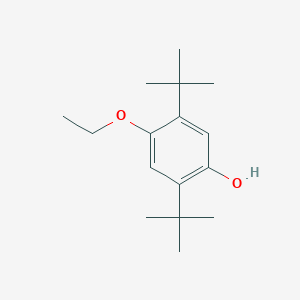
![Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate](/img/structure/B14365019.png)
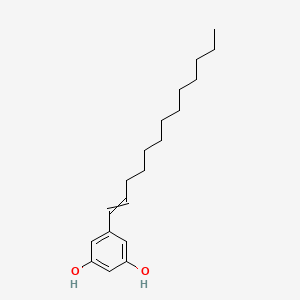

![Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate](/img/structure/B14365040.png)
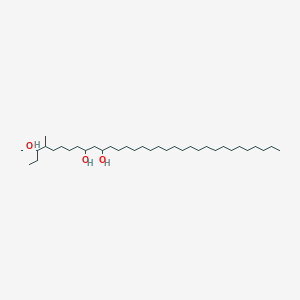
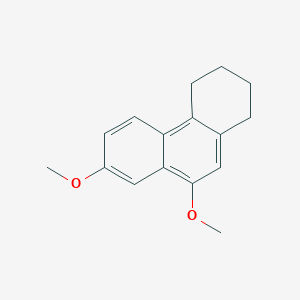
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol](/img/structure/B14365062.png)
![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)

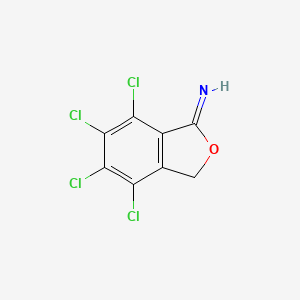
![(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B14365098.png)
